molecular formula C20H17NO4S2 B284897 2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B284897
M. Wt: 399.5 g/mol
InChI Key: GGXDJNVUYKWESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as TMB-5, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell cycle progression. In inflammation research, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and dosage used. In cancer research, this compound has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In neurodegenerative disorder research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect neurons from cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide in lab experiments include its high purity, stability, and specificity for its target enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity at high dosages, and the need for further optimization of its pharmacokinetic properties for in vivo studies.

Future Directions

The future directions of 2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide research include the optimization of its pharmacokinetic properties for in vivo studies, the identification of its specific target proteins and pathways, and the development of novel this compound derivatives with improved efficacy and safety profiles. Additionally, the potential use of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2-mercaptoethanol to form a thioether intermediate, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.

Properties

Molecular Formula

C20H17NO4S2

Molecular Weight

399.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide

InChI

InChI=1S/C20H17NO4S2/c1-11-8-12(2)19(13(3)9-11)27(23,24)21-16-10-17-18(25-20(22)26-17)15-7-5-4-6-14(15)16/h4-10,21H,1-3H3

InChI Key

GGXDJNVUYKWESR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C

Origin of Product

United States

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